3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide
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Description
3,4,5-trimethoxy-N-(2-(7-methyl-2-oxo-2H-chromen-4-yl)benzofuran-3-yl)benzamide is a useful research compound. Its molecular formula is C28H23NO7 and its molecular weight is 485.492. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding and stability . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it disrupts the microtubule dynamics by inhibiting tubulin, affecting cell division . It also interferes with the redox homeostasis by inhibiting TrxR, leading to oxidative stress . Furthermore, it affects gene expression by inhibiting HLSD1, a histone demethylase .
Result of Action
The compound’s action results in molecular and cellular effects, including cell cycle arrest (due to tubulin inhibition), protein misfolding (due to Hsp90 inhibition), oxidative stress (due to TrxR inhibition), and changes in gene expression (due to HLSD1 inhibition) . These effects can lead to cell death, particularly in cancer cells, given their high proliferation rate and dependence on these pathways .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-15-9-10-17-19(14-24(30)35-21(17)11-15)26-25(18-7-5-6-8-20(18)36-26)29-28(31)16-12-22(32-2)27(34-4)23(13-16)33-3/h5-14H,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYFQLBOVUYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.